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Compound of Interest

Compound Name: Dactylocycline D

Cat. No.: B606931 Get Quote

An in-depth exploration into the structure, biosynthesis, and biological significance of the

unique glycosyl group characterizing the dactylocycline family of tetracycline antibiotics.

Introduction: Dactylocyclines - Glycosylated
Tetracyclines with Potent Activity
Dactylocyclines are a group of naturally occurring tetracycline antibiotics produced by the

fermentation of Dactylosporangium sp. (ATCC 53693).[1] These compounds are notable for

their potent activity against a range of Gram-positive bacteria, including strains that have

developed resistance to conventional tetracycline antibiotics.[2] A key structural feature of the

dactylocyclines is the presence of a unique glycosyl group attached to the C6-hydroxyl position

of their common aglycone, dactylocyclinone. This glycosidic modification is crucial for their

enhanced biological activity and their ability to circumvent certain tetracycline resistance

mechanisms. While the aglycone itself exhibits cross-resistance with tetracycline, the intact

glycosylated dactylocyclines do not.[3]

This technical guide provides a comprehensive overview of the dactylocycline glycosyl group,

detailing the structure of the known analogues, their biological activity, the biosynthetic

pathways involved in their formation, and the experimental methodologies used for their study.

Chemical Structure of Dactylocyclines and their
Glycosyl Groups
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The dactylocycline family consists of several related compounds, with dactylocycline A being

the most abundant product of fermentation. All dactylocyclines share a common aglycone,

dactylocyclinone, but differ in the substitutions on their unique glycosyl moiety.

The Dactylocyclinone Core
Dactylocyclinone is the common aglycone to which the characteristic sugar is attached. The

absolute stereochemistry of the tetracycline core in dactylocyclines at carbons 4, 4a, 5a, and

12a is consistent with the broader tetracycline family. However, a significant distinction lies in

the stereochemistry at the C-6 carbon, which is the attachment point for the glycosyl group; this

position has the reverse configuration compared to previously studied tetracyclines.

The Glycosyl Group of Dactylocycline A
The most well-characterized of the family is dactylocycline A. Its glycosyl group is a novel,

highly substituted tetrahydropyran derivative.

Structure of Dactylocycline A Glycosyl Moiety: The glycosyl group of dactylocycline A has been

identified as (2S,4S,5R,6S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl.

The full chemical name for Dactylocycline A is (4S,4aR,5aS,6R,12aS)-7-chloro-4-

(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(2S,4S,5R,6S)-4-(hydroxyamino)-5-methoxy-

4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-

carboxamide.

Structures of Other Dactylocycline Analogues
Information regarding the specific glycosyl structures of other dactylocycline analogues such as

B, D, and E is less readily available in publicly accessible literature. These analogues are

produced in lower quantities during fermentation and differ in the substitutions on the core

aglycone or the glycosyl moiety.

Quantitative Biological Activity
The glycosylation of the dactylocyclinone core is critical for the enhanced antibacterial profile of

dactylocyclines, particularly against tetracycline-resistant strains. The following table

summarizes the available Minimum Inhibitory Concentration (MIC) data.
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Compound Organism MIC (µg/mL)

Dactylocycline A
Staphylococcus aureus

(Tetracycline-Susceptible)
0.125

Staphylococcus aureus

(Tetracycline-Resistant)
0.25

Streptococcus pyogenes

(Tetracycline-Susceptible)
0.06

Streptococcus pyogenes

(Tetracycline-Resistant)
0.125

Dactylocycline B
Staphylococcus aureus

(Tetracycline-Susceptible)
0.25

Staphylococcus aureus

(Tetracycline-Resistant)
0.5

Streptococcus pyogenes

(Tetracycline-Susceptible)
0.125

Streptococcus pyogenes

(Tetracycline-Resistant)
0.25

Dactylocyclinone
Staphylococcus aureus

(Tetracycline-Susceptible)
1.0

Staphylococcus aureus

(Tetracycline-Resistant)
>128

Streptococcus pyogenes

(Tetracycline-Susceptible)
0.5

Streptococcus pyogenes

(Tetracycline-Resistant)
>128

Tetracycline
Staphylococcus aureus

(Tetracycline-Susceptible)
0.25

Staphylococcus aureus

(Tetracycline-Resistant)
16
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Streptococcus pyogenes

(Tetracycline-Susceptible)
0.125

Streptococcus pyogenes

(Tetracycline-Resistant)
8

Note: The MIC values are based on data reported in the initial discovery papers and may vary

depending on the specific strains and testing conditions.

Biosynthesis of the Dactylocycline Glycosyl Group
The biosynthesis of the unique hydroxylamino sugar and its attachment to the dactylocyclinone

core is a complex enzymatic process. While the complete pathway has not been fully

elucidated, genomic studies of Dactylosporangium sp. have identified a putative dactylocycline

biosynthetic gene cluster.

This cluster contains genes encoding enzymes for the synthesis of the tetracycline core, as

well as tailoring enzymes responsible for modifications such as halogenation, methylation, and

glycosylation.

Putative Glycosyltransferase: DacS8
Within the dactylocycline biosynthetic gene cluster, a gene designated DacS8 is predicted to

encode a glycosyltransferase. This enzyme is believed to be responsible for attaching the

activated sugar donor to the C6-hydroxyl group of the dactylocyclinone aglycone. The

characterization of DacS8 and its substrate specificity is an area of ongoing research.

Biosynthesis of the Hydroxylamino Sugar
The formation of the (2S,4S,5R,6S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan moiety is a

multi-step enzymatic process starting from a common sugar precursor, likely a nucleotide-

diphosphate-activated glucose. The pathway is thought to involve a series of modifications

including deoxygenation, amination, and hydroxylation of the amino group to form the rare

hydroxylamino functionality. The biosynthesis of such hydroxylamino sugars is a fascinating

area of natural product biosynthesis and involves a cascade of specialized enzymes.
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Caption: Proposed biosynthetic pathway for dactylocyclines.

Mechanism of Action and the Role of the Glycosyl
Group
Tetracycline antibiotics, in general, exert their bacteriostatic effect by binding to the 30S

ribosomal subunit and inhibiting protein synthesis. They prevent the binding of aminoacyl-tRNA

to the A site of the ribosome, thereby halting the elongation of the polypeptide chain.

The glycosyl group of dactylocyclines is thought to play a crucial role in their ability to overcome

common tetracycline resistance mechanisms. The two primary mechanisms of tetracycline

resistance are:

Efflux pumps: These are membrane proteins that actively pump tetracycline out of the

bacterial cell.

Ribosomal protection proteins: These proteins bind to the ribosome and dislodge

tetracycline, allowing protein synthesis to resume.

The bulky and unique glycosyl moiety of dactylocyclines may sterically hinder their recognition

and transport by efflux pumps. Furthermore, the sugar group may create additional interactions
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with the ribosome, potentially increasing the binding affinity of dactylocyclines and making them

less susceptible to displacement by ribosomal protection proteins.
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Caption: Dactylocycline's proposed mechanism of overcoming resistance.

Experimental Protocols
The following are generalized methodologies for the study of dactylocyclines, based on the

procedures described in the initial discovery literature.

Fermentation and Isolation
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Fermentation:Dactylosporangium sp. (ATCC 53693) is cultured in a suitable fermentation

medium under aerobic conditions. The medium composition and fermentation parameters

(temperature, pH, agitation) are optimized for dactylocycline production.

Extraction: The whole fermentation broth is harvested and extracted with a water-immiscible

organic solvent, such as ethyl acetate, at an appropriate pH to ensure the extraction of the

dactylocycline complex.

Purification: The crude extract is subjected to a series of chromatographic separations to

isolate the individual dactylocycline analogues. This typically involves:

Initial fractionation using column chromatography (e.g., silica gel, Sephadex).

Further purification by high-performance liquid chromatography (HPLC), often using a

reversed-phase column.
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Caption: General workflow for the isolation of dactylocyclines.

Structure Elucidation
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Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the

molecular formula of the isolated compounds. Tandem MS (MS/MS) can be employed to

fragment the molecule and gain insights into the structure of the aglycone and the glycosyl

moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential

for the complete structure elucidation:

¹H NMR: Provides information on the number and chemical environment of protons.

¹³C NMR: Determines the number and types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between

protons and carbons, allowing for the complete assignment of the chemical structure of

both the aglycone and the glycosyl group.

Acid Hydrolysis: Mild acid hydrolysis can be used to cleave the glycosidic bond, allowing for

the isolation and independent characterization of the dactylocyclinone aglycone and the

sugar component.

Conclusion and Future Perspectives
The glycosyl group of dactylocyclines is a key determinant of their potent antibacterial activity,

particularly against tetracycline-resistant bacteria. The unique 4-hydroxyamino-5-methoxy-4,6-

dimethyl-tetrahydropyran moiety represents a fascinating example of nature's ability to

generate novel chemical diversity. Further research into the biosynthesis of this sugar and the

enzymatic machinery involved, particularly the characterization of the glycosyltransferase

DacS8, will be crucial for the engineered biosynthesis of novel dactylocycline analogues with

improved pharmacological properties. A deeper understanding of the precise molecular

interactions between the dactylocycline glycosyl group and the bacterial ribosome could pave

the way for the rational design of new tetracycline-based antibiotics that can effectively combat

the growing threat of antibiotic resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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